molecular formula C21H15NO4 B11588013 Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate

Cat. No.: B11588013
M. Wt: 345.3 g/mol
InChI Key: ZPZXQSGYQXSCTR-UHFFFAOYSA-N
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Description

Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex organic compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate typically involves the denitrogenative transannulation of pyridotriazoles with naphthoquinones. This reaction is catalyzed by ruthenium and proceeds through a carbene intermediate, yielding the desired indole derivative in good to excellent yields . The reaction conditions often include the use of [{Ru(p-cymene)Cl2}2] as a catalyst and KOAc as an additive in dichlorobenzene (DCB) solvent at 120°C for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various catalysts like ruthenium complexes . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and purity.

Major Products

The major products formed from these reactions include various indole derivatives with modified functional groups. These products can exhibit different biological and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibiting cancer cell growth or reducing microbial infections . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl 2-methyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is unique due to its specific substituent groups and the resulting chemical properties. Its ability to undergo various reactions and form diverse products makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

prop-2-enyl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate

InChI

InChI=1S/C21H15NO4/c1-3-10-26-21(25)16-15-11-12(2)8-9-22(15)18-17(16)19(23)13-6-4-5-7-14(13)20(18)24/h3-9,11H,1,10H2,2H3

InChI Key

ZPZXQSGYQXSCTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)OCC=C

Origin of Product

United States

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